(R)-Didemethyltimolol Maleate
Description
(R)-Didemethyltimolol Maleate is a stereospecific derivative of the beta-adrenergic receptor antagonist Timolol Maleate, characterized by the absence of two methyl groups compared to the parent compound. The (R)-configuration denotes its stereochemistry, which is critical for receptor interaction, as beta-blocking activity predominantly resides in the (S)-isomer of Timolol Maleate . This compound may serve as a metabolite, synthetic intermediate, or impurity in Timolol formulations, necessitating rigorous analytical quantification .
Properties
Molecular Formula |
C₁₅H₂₄N₄O₇S |
|---|---|
Molecular Weight |
404.44 |
Synonyms |
(R)-1-(Ethylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol Maleate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Table 1: Molecular and Stereochemical Properties
*Inferred from Timolol Maleate () with demethylation adjustments.
- Stereochemical Impact: The (R)-configuration of Didemethyltimolol contrasts with the (S)-isomer of Timolol Maleate, which is 3–10 times more potent than propranolol in blocking beta-adrenergic receptors . Stereochemical purity is critical, as even 0.1% impurity of R-Timolol in S-Timolol formulations requires robust chromatographic validation .
Pharmacological Activity
Table 2: Pharmacodynamic and Kinetic Comparisons
- Mechanistic Differences: Unlike propranolol, Timolol Maleate lacks intrinsic sympathomimetic or membrane-stabilizing activity, reducing systemic side effects . However, chronic Timolol use may paradoxically induce corneal anesthesia in susceptible individuals, possibly due to cumulative local effects .
Table 3: Analytical Methods for Quantification
- Synthesis : While Timolol Maleate is synthesized via stereoselective routes, demethylated analogs like (R)-Didemethyltimolol may involve selective dealkylation or asymmetric synthesis similar to Dimethyl (R)-malate ().
Q & A
Q. How can researchers effectively present conflicting data on the metabolic pathways of this compound?
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